REACTION_CXSMILES
|
Br[C:2]#[N:3].O.[Cl:5][C:6]1[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10](N)[C:9]([NH2:17])=[CH:8][CH:7]=1.C(#[N:20])C>CO>[Cl:5][C:6]1[C:11]([C:12]([F:15])([F:14])[F:13])=[CH:10][C:9]2[NH:17][C:2]([NH2:3])=[N:20][C:8]=2[CH:7]=1
|
Name
|
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
BrC#N
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
575 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=C1C(F)(F)F)N)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 2 hrs of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise within 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated
|
Type
|
EXTRACTION
|
Details
|
the water solution extracted 2× with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The combined organic phases where re-extracted 1× with water
|
Type
|
EXTRACTION
|
Details
|
extracted 2× with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic phases where dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC2=C(NC(=N2)N)C=C1C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |